

Heptyl Heptanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Heptyl heptanoate*

CAS No.: *624-09-9*

Cat. No.: *B1293521*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **heptyl heptanoate**, a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, with a focus on information relevant to research and development.

Chemical Identity and Synonyms

Heptyl heptanoate is the ester formed from the condensation of heptanoic acid and heptan-1-ol. Its fundamental details are summarized below.



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Heptyl heptanoate is also known by a variety of synonyms, which are crucial to recognize when reviewing scientific literature and commercial product listings.

Common Synonyms:[3]

- Heptanoic acid, heptyl ester
- Heptyl heptoate
- Heptyl capronate

Physicochemical Properties

The physical and chemical properties of **heptyl heptanoate** are critical for its application in various formulations. A summary of these properties is presented in the table below.



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Experimental Protocols

Synthesis of Heptyl Heptanoate via Fischer Esterification

The most common and straightforward method for synthesizing **heptyl heptanoate** is the Fischer esterification of heptanoic acid with heptan-1-ol, using an acid catalyst. The following is a detailed, adaptable protocol.

Materials:

- Heptanoic acid
- Heptan-1-ol (n-heptyl alcohol)
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
- Toluene (for azeotropic removal of water, optional)
- Diethyl ether
- 5% aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus (optional)
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine heptanoic acid and a molar excess of heptan-1-ol (e.g., 1.5 to 3 equivalents). If using a Dean-Stark apparatus, add toluene as the solvent.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol% relative to the carboxylic acid) to the reaction mixture.
- **Reflux:** Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically refluxed for several hours until the starting material is consumed.[\[4\]](#)[\[5\]](#)
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and dilute with diethyl ether.
 - Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst; caution, CO₂ evolution), and finally with brine.[\[6\]](#)

- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess heptan-1-ol.
- **Purification:** The crude **heptyl heptanoate** can be further purified by vacuum distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for confirming the identity and purity of **heptyl heptanoate**.

Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a split/splitless injector and a mass selective detector (MSD).
- **Column:** A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), with typical dimensions of 30 m x 0.25 mm ID, 0.25 μm film thickness.
- **Carrier Gas:** Helium at a constant flow rate.
- **Injector Temperature:** 250 $^{\circ}\text{C}$.
- **Oven Temperature Program:** Start at a suitable initial temperature (e.g., 70 $^{\circ}\text{C}$), hold for a few minutes, then ramp at a controlled rate (e.g., 10 $^{\circ}\text{C}/\text{min}$) to a final temperature (e.g., 280 $^{\circ}\text{C}$) and hold.
- **MSD Conditions:** Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

Sample Preparation:

- Dilute a small amount of the synthesized **heptyl heptanoate** in a suitable solvent, such as hexane or ethyl acetate, to a concentration of approximately 1 mg/mL.

Data Analysis:

- The identity of **heptyl heptanoate** is confirmed by comparing its retention time and mass spectrum with that of a reference standard or a library spectrum (e.g., NIST).

Applications in Drug Development

Heptyl heptanoate's properties make it a candidate for several applications in the pharmaceutical and cosmetic industries:

- **Flavoring and Fragrance Agent:** Due to its fruity and green aroma, it can be used as a flavoring agent in oral formulations or to mask unpleasant odors.[3]
- **Emollient and Skin-Conditioning Agent:** Its oily nature and low volatility make it suitable as an emollient in topical creams and ointments, where it can improve skin feel and act as a vehicle for active pharmaceutical ingredients (APIs).[7]
- **Drug Delivery Systems:** **Heptyl heptanoate**'s lipid solubility has led to investigations into its potential use in drug delivery systems, particularly for hydrophobic drugs.[7] It can act as a non-polar solvent for certain APIs, potentially enhancing their solubility and stability in a formulation.

Visualizations

The following diagrams illustrate the key processes related to **heptyl heptanoate**.



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Caption: Experimental workflow for the synthesis and purification of **heptyl heptanoate**.



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Caption: Logical steps of the Fischer esterification mechanism.

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